molecular formula C10H16ClN B8112644 3-Isopropyl-5-methylaniline hydrochloride

3-Isopropyl-5-methylaniline hydrochloride

Cat. No.: B8112644
M. Wt: 185.69 g/mol
InChI Key: ZUHJYJIYANUJOS-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methylaniline hydrochloride: is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where the aniline ring is substituted with isopropyl and methyl groups at the 3 and 5 positions, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, such as toluene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Alkylation: The amine group is alkylated with isopropyl and methyl groups using alkyl halides in the presence of a base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Isopropyl-5-methylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylaniline hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in various substitution and addition reactions. Its aromatic ring allows for electrophilic substitution, while the amine group can undergo nucleophilic substitution. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the isopropyl and methyl substitutions.

    3-Isopropylaniline: Similar structure but lacks the methyl group at the 5 position.

    5-Methylaniline: Similar structure but lacks the isopropyl group at the 3 position.

Uniqueness: 3-Isopropyl-5-methylaniline hydrochloride is unique due to the presence of both isopropyl and methyl groups on the aniline ring. This substitution pattern can influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-methyl-5-propan-2-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7(2)9-4-8(3)5-10(11)6-9;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHJYJIYANUJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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